N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
The exact mass of the compound this compound is 389.06679727 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c19-13-4-1-3-12(9-13)18-22-14(11-26-18)6-7-20-16(23)17(24)21-10-15-5-2-8-25-15/h1-5,8-9,11H,6-7,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRYFGMMSVCGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound characterized by its complex structure, which includes thiazole and thiophene moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19FN2OS |
| Molecular Weight | 306.4 g/mol |
| LogP | 3.6304 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 34.781 Ų |
| InChI Key | FDCQUGZPEMLNGW-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. A study focusing on similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways . Specifically, this compound may exhibit similar effects due to its structural analogies.
Case Studies
- Antibacterial Efficacy :
-
Anticancer Mechanism :
- In vitro studies on thiazole-containing compounds revealed their ability to inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis in human breast cancer cells . The exact pathways are still under investigation but are believed to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors involved in critical cellular processes .
- Structure-Activity Relationship (SAR) : The presence of the fluorophenyl group is associated with increased lipophilicity, which may enhance membrane permeability and bioavailability .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. For instance:
- In Vitro Studies : Compounds related to this structure have demonstrated potent inhibitory effects on various cancer cell lines. For example, a derivative showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity.
- Mechanism of Action : The anticancer effects are often linked to promoting apoptosis and inducing cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that thiazole derivatives exhibit moderate to excellent antimicrobial effects against various pathogens, including antibiotic-resistant strains.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives significantly inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents.
Inflammation Modulation
Research published in Pharmacology Reports highlighted that compounds similar to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide effectively reduced inflammation markers in animal models.
Synergistic Effects
In combination therapy studies, this compound has shown enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a role in overcoming drug resistance in cancer therapy.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Pharmacology Reports |
| Antimicrobial | Effective against various pathogens | Internal Studies |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s structural features (thiazole ring, ethanediamide backbone, thiophen-2-yl group) suggest multiple reactive sites:
Amide Functional Group Reactions
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Hydrolysis : Under acidic or basic conditions, the ethanediamide moiety may undergo hydrolysis to form carboxylic acids or amines. This aligns with general amide reactivity observed in similar compounds.
-
Nucleophilic Acyl Substitution : The carbonyl group could react with nucleophiles (e.g., alcohols, amines) under appropriate conditions, forming esters or imides.
Thiazole Ring Reactions
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Substitution at the Thiazole 4-Position : Thiazoles are typically stable, but substitution reactions at the 4-position may occur under strong conditions (e.g., high-temperature dehydrohalogenation or coupling reactions) .
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Coordination Chemistry : The nitrogen in the thiazole ring could act as a ligand in metal-mediated reactions .
Thiophen-2-yl Group Reactions
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Oxidation : The sulfur atom in the thiophen-2-yl group is susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidizing agents like hydrogen peroxide or potassium permanganate.
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Electrophilic Aromatic Substitution : The thiophen-2-yl group may undergo electrophilic substitution at the 3- or 5-positions under Friedel-Crafts alkylation/acylation conditions .
Reagents and Reaction Conditions
Biological Activity Correlation
-
Thiazole derivatives are well-documented for antimicrobial and anticancer properties . The presence of a thiophen-2-yl group may modulate these activities by altering electronic properties.
-
Amide groups often enhance hydrogen-bonding interactions with biological targets, potentially influencing drug efficacy.
Comparison with Similar Compounds
Q & A
Q. Key Parameters :
- Temperature control during coupling (0–5°C).
- Stoichiometric ratios (1:1 for amine-acid coupling).
- Solvent selection (dichloromethane for solubility, methanol for crystallization).
Basic: How to characterize the compound’s structure using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- Thiazole protons resonate at δ 7.5–8.5 ppm ().
- Thiophene methylene protons (N'-CH₂) appear at δ 4.0–4.5 ppm () .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and thiazole C=N (1600 cm⁻¹) () .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from ethanediamide) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., tested Staphylococcus aureus ATCC 25923 for antimicrobial activity and MCF-7 for cytotoxicity) .
- Normalize results to positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
Structure-Activity Analysis :
- Compare substituent effects: Fluorophenyl groups may enhance membrane permeability (lipophilicity), but excessive fluorination could increase toxicity () .
Dose-Response Studies :
- Perform IC₅₀/EC₅₀ calculations across multiple concentrations to identify therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
